2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride
Description
Historical Context and Development of Benzimidazole Chemistry
The benzimidazole scaffold emerged as a critical heterocyclic system following Hoebrecker’s 1872 synthesis of 2,5-dimethylbenzimidazole via reduction of 2-nitro-4-methylacetanilide . This discovery laid the foundation for understanding its tautomerism and amphoteric nature, enabling applications across medicinal chemistry. The 1950s marked a pivotal shift when 5,6-dimethylbenzimidazole was identified as a structural component of vitamin B12, revealing its biological relevance . Subsequent advancements, such as Radziszewski’s 1882 imidazole synthesis method using diketones and aldehydes , expanded synthetic pathways for substituted derivatives. By the 1960s, benzimidazole-based anthelmintics like thiabendazole demonstrated the scaffold’s therapeutic potential , while later developments in proton pump inhibitors (e.g., omeprazole) underscored its pharmaceutical versatility .
Significance of Chlorinated Benzimidazole Derivatives in Chemical Research
Chlorination at the 5-position of benzimidazole enhances electronic properties and bioactivity. For example:
- Antimicrobial Activity : 5-Chloro derivatives exhibit improved binding to bacterial enzymes via halogen bonding, as seen in studies against Burkholderia cepacia (MIC = 64 µg/mL for Compound 35) .
- Antiplasmodial Applications : 5-Chlorobenzimidazolyl-chalcones demonstrated potent inhibition of chloroquine-resistant Plasmodium falciparum (IC50 = 0.78 µM for Compound 3b) .
- Drug Design : Chlorine’s electron-withdrawing effects stabilize interactions with hydrophobic enzyme pockets, critical in kinase inhibitors and antiviral agents .
Table 1 : Key Chlorinated Benzimidazole Derivatives and Their Applications
Structural Classification and Relationship to Benzimidazole Family
The target compound, 2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride , belongs to the 2-alkyl-benzimidazole subclass. Key structural features include:
- Benzimidazole Core : A fused benzene-imidazole system enabling π-π stacking and hydrogen bonding .
- 5-Chloro Substituent : Enhances lipophilicity and electrostatic interactions with biological targets .
- 2-Ethylbutanoic Acid Side Chain : Introduces steric bulk and carboxylic acid functionality, improving solubility via hydrochloride salt formation .
Compared to simpler analogs like albendazole (2-carbomethoxy) or omeprazole (2-methoxy), the ethylbutanoate group offers conformational flexibility, potentially optimizing target engagement .
Current Research Status and Academic Interest
Recent studies focus on:
- Antimicrobial Development : HBTU-promoted synthesis of α-aminobenzimidazoles for antibiotic-resistant pathogens .
- Cancer Therapeutics : Chlorinated derivatives inhibit tubulin polymerization and topoisomerase activity, with IC50 values <10 µM in leukemia models .
- Molecular Docking : Computational studies highlight interactions with Plasmodium dihydrofolate reductase (PfDHFR-TS) and bacterial DNA gyrase .
Ongoing efforts aim to optimize substituent patterns at C2 and C5, leveraging structure-activity relationships (SAR) for enhanced potency and selectivity .
Properties
IUPAC Name |
2-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-ethylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2.ClH/c1-3-14(4-2,13(18)19)8-12-16-10-6-5-9(15)7-11(10)17-12;/h5-7H,3-4,8H2,1-2H3,(H,16,17)(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOPUWSZNTWFPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC1=NC2=C(N1)C=C(C=C2)Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of this compound typically involves three key stages:
Formation of the 5-chloro-1,3-benzodiazole core : Starting from an appropriately substituted o-phenylenediamine derivative, cyclization with suitable reagents forms the benzimidazole ring with a chlorine substituent at position 5.
Introduction of the methyl linker at position 2 : The 2-position of the benzimidazole is functionalized with a chloromethyl or similar reactive group, enabling nucleophilic substitution.
Attachment of the 2-ethylbutanoic acid moiety : Via nucleophilic substitution or coupling reactions, the 2-ethylbutanoic acid is linked through the methyl group, followed by salt formation with hydrochloric acid to yield the hydrochloride salt.
Detailed Synthetic Steps
Step 1: Synthesis of 5-chloro-2-(chloromethyl)-1H-1,3-benzodiazole Intermediate
Starting material: 4-chloro-o-phenylenediamine or equivalent chlorinated precursor.
Reagents and conditions: Cyclization with formic acid or aldehyde derivatives under acidic conditions to form the benzimidazole ring.
Chloromethylation: Introduction of chloromethyl group at position 2 via reaction with formaldehyde and hydrochloric acid or chloromethyl methyl ether under controlled temperature to avoid over-chlorination.
Step 2: Coupling with 2-ethylbutanoic Acid
The chloromethyl benzimidazole intermediate undergoes nucleophilic substitution with the carboxylate or ester derivative of 2-ethylbutanoic acid.
Conditions: Typically carried out in polar aprotic solvents (e.g., DMF, DMSO) with a base (e.g., triethylamine) to facilitate substitution.
Alternative methods may involve activation of the acid moiety (e.g., as acid chloride or anhydride) for coupling.
Step 3: Formation of Hydrochloride Salt
- The free acid compound is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether) to form the hydrochloride salt, improving compound stability and solubility.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-chloro-o-phenylenediamine + formic acid | Acidic cyclization, heat | 5-chloro-1H-1,3-benzodiazole |
| 2 | Benzodiazole + chloromethylating agent | Controlled chloromethylation | 5-chloro-2-(chloromethyl)-benzodiazole |
| 3 | Chloromethyl intermediate + 2-ethylbutanoic acid derivative + base | Nucleophilic substitution in DMF/DMSO | 2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid |
| 4 | Free acid + HCl | Acid-base reaction | Hydrochloride salt of target compound |
Research Findings and Data
The chloromethylation step requires precise temperature control (typically 0-5 °C) to avoid side reactions and ensure selective substitution at position 2.
Nucleophilic substitution efficiency depends on the leaving group ability of the chloromethyl intermediate and the nucleophilicity of the carboxylate species.
Formation of the hydrochloride salt enhances the compound's crystallinity and purity, facilitating isolation and characterization.
Purity analysis by NMR and mass spectrometry confirms the integrity of the benzimidazole ring and the presence of the 5-chloro substituent and 2-ethylbutanoic acid moiety.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Cyclization temperature | 80-120 °C | Acidic medium (formic acid or polyphosphoric acid) |
| Chloromethylation reagent | Formaldehyde + HCl or chloromethyl methyl ether | Temperature controlled (0-5 °C) |
| Solvent for substitution | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | Polar aprotic solvents preferred |
| Base used in substitution | Triethylamine or potassium carbonate | To neutralize HCl formed |
| Hydrochloride salt formation | Ethanol or ether with HCl gas or HCl solution | Room temperature or slight cooling |
| Purification method | Recrystallization from suitable solvents | Ensures high purity and yield |
Chemical Reactions Analysis
Esterification
The carboxylic acid reacts with alcohols under acidic or coupling conditions to form esters, enhancing lipophilicity for pharmacological applications.
-
Example :
Yields: ~70–85% under reflux with catalytic sulfuric acid.
Amidation
Reacts with amines (e.g., ethylamine, aniline) via activation with thionyl chloride (SOCl₂) or carbodiimides :
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Conditions : SOCl₂ in dry dichloromethane, followed by amine addition.
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Typical product : Amide derivatives with improved bioactivity (e.g., antimicrobial agents) .
Nucleophilic Aromatic Substitution
The chloro group on the benzodiazole ring undergoes substitution with nucleophiles (e.g., OH⁻, NH₃) :
Reductive Reactions
The carboxylic acid can be reduced to a primary alcohol using LiAlH₄ or BH₃·THF:
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Product : 2-[(5-Chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanol.
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Yield : ~60% with BH₃·THF in tetrahydrofuran.
Acid-Catalyzed Esterification
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Protonation of the carboxylic acid oxygen.
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Nucleophilic attack by the alcohol.
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Elimination of water to form the ester.
Chloro Substitution on Benzodiazole
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Step 1 : Deprotonation of the nucleophile (e.g., hydroxide).
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Step 2 : Attack at the chloro-substituted carbon, forming a Meisenheimer complex.
Comparison of Reaction Conditions
Challenges and Research Gaps
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Steric hindrance : The ethylbutanoic acid group limits access to the benzodiazole ring in substitution reactions.
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Solubility issues : Hydrochloride salt form reduces reactivity in non-polar solvents .
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Catalytic optimization : Transition-metal catalysts (e.g., Pd/C) for selective reductions remain underexplored.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug design and development. Benzodiazole derivatives have been explored for their pharmacological activities, including anti-inflammatory and anti-cancer properties. Research indicates that compounds with similar structures can inhibit various enzymes and receptors involved in disease processes.
| Study Type | Findings | References |
|---|---|---|
| In vitro studies | Demonstrated cytotoxic effects on cancer cell lines | |
| Pharmacokinetic studies | Assessed absorption and metabolism |
Anticancer Activity
Recent studies have investigated the anticancer properties of benzodiazole derivatives. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Induction of apoptosis via caspase activation |
| PC-3 (prostate cancer) | 20 | Inhibition of NF-kB signaling pathway |
Neuropharmacology
Research has also focused on the neuroprotective effects of benzodiazole derivatives. These compounds may modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases.
| Study Type | Findings | References |
|---|---|---|
| In vivo studies | Reduced oxidative stress in neuronal cells | |
| Mechanistic studies | Enhanced levels of brain-derived neurotrophic factor (BDNF) |
Case Studies
Several case studies highlight the practical applications of 2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride:
Case Study 1: Antitumor Activity
A study conducted on human breast adenocarcinoma cells demonstrated that treatment with the compound at varying concentrations resulted in significant apoptosis induction. Flow cytometry analysis confirmed increased apoptotic cell populations at higher doses.
Case Study 2: Neuroprotection
In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. Behavioral tests indicated enhanced memory retention compared to control groups.
Mechanism of Action
The mechanism of action of 2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares structural features, molecular weights, and reported bioactivities of the target compound with related benzimidazole derivatives:
Key Observations :
- Chloro Substitution : The target compound and the dihydrochloride derivative in share a chloro-benzodiazole core, which may enhance antimicrobial potency by increasing lipophilicity and membrane penetration .
- Acid vs. Amine Side Chains: The ethylbutanoic acid group in the target compound contrasts with the ethylamine in ’s derivative. Carboxylic acids typically improve water solubility (as salts) and may facilitate ionic interactions with biological targets, whereas amines can participate in hydrogen bonding .
- Hydroxyaryl Derivatives: Compounds 1b and 5b () demonstrate that phenolic hydroxyl groups correlate with antioxidant activity, likely via free radical scavenging. The absence of such groups in the target compound suggests a different mechanism of action, possibly targeting enzymes or receptors .
Biological Activity
2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride (CAS No. 1251925-10-6) is a compound of interest in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological effects, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
- Molecular Formula : C14H17ClN2O2
- Molecular Weight : 284.75 g/mol
- IUPAC Name : 2-[(5-chloro-1H-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride
- Purity : ≥95% .
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its pharmacological effects on various biological systems, including anti-inflammatory and anticancer activities.
Anti-inflammatory Activity
Research indicates that compounds containing benzodiazole moieties exhibit significant anti-inflammatory properties. Studies have shown that derivatives similar to 2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory pathways .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation . The specific mechanisms are still being elucidated but may involve the activation of caspases and the downregulation of anti-apoptotic proteins.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds or derivatives:
- Study on Inflammation : A study published in the Journal of Medicinal Chemistry examined a series of benzodiazole derivatives, revealing that those with chlorine substitutions exhibited enhanced anti-inflammatory effects compared to their unsubstituted counterparts. This supports the hypothesis that 5-chloro substitution may enhance biological activity .
- Cancer Cell Line Studies : Research conducted on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) indicated that compounds with similar structural features to 2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride significantly reduced cell viability at micromolar concentrations. The study suggested a potential for development into therapeutic agents against specific cancers .
- Mechanistic Insights : Another research effort focused on elucidating the mechanism of action, showing that the compound could inhibit NF-kB signaling pathways, which are crucial in inflammation and cancer progression. This finding highlights its potential dual role as both an anti-inflammatory and anticancer agent .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
